molecular formula Na2 B8443419 Disodium CAS No. 25681-79-2

Disodium

Cat. No. B8443419
CAS RN: 25681-79-2
M. Wt: 45.9795386 g/mol
InChI Key: QXNVGIXVLWOKEQ-UHFFFAOYSA-N
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Patent
US08536251B2

Procedure details

A glass reactor equipped with several feeding devices, stirrer and pH electrode was charged with 285 g of water, 210 g of vinyloxybutylpolyethylene glycol-3000 (prepared by ethoxylation of hydroxybutyl vinyl ether with 66 mol EO) and 23.3 g of isoprenylpolyethylene glycol-500 (prepared by ethoxylation of 3-methyl-3-buten-1-ol with 10 mol EO) (solution A) and was thermostated at 13° C. 35% of a second prepared, partly neutralized solution (solution B) consisting of 50 g of water and 25.4 g of acrylic acid (99%) was added to solution A over a period of 15 min in the glass reactor. Furthermore, 1.9 g of 3-mercaptopropionic acid was added to the reactor. A third solution (solution C) consisting of 5 g of a mixture of sodium sulphite, the disodium salt of 2-hydroxy-2-sulphinatoacetic acid and the disodium salt of 2-hydroxy-2-sulphonatoacetic acid (Brüggolit FF6 from Brüggemann GmbH) and 40 g of water was prepared. Thereafter, 50 mg of iron(II) sulphate haptahydrate, dissolved in a few drops of water, and 2.5 g of 50% strength hydrogen peroxide solution were added to solution A at a temperature of 13° C. At the same time, the still remaining solution B was dosed over 45 minutes and solution C over 60 minutes into the solution A. Finally, neutralization was effected with 20% strength sodium hydroxide solution. The aqueous solution of a copolymer having an average molecular weight of Mw=24 300 g/mol (determined by GPC) and a solids content of 39% was obtained.
[Compound]
Name
mixture
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-hydroxy-2-sulphinatoacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Quantity
50 mg
Type
catalyst
Reaction Step Eight
Name
Quantity
50 g
Type
solvent
Reaction Step Nine
[Compound]
Name
glycol-3000
Quantity
210 g
Type
reactant
Reaction Step Ten
[Compound]
Name
glycol-500
Quantity
23.3 g
Type
reactant
Reaction Step Ten
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
285 g
Type
solvent
Reaction Step Ten
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
25.4 g
Type
reactant
Reaction Step Twelve
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
1.9 g
Type
reactant
Reaction Step Fourteen
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
C(O)(=O)C=C.SCCC(O)=O.[S:12]([O-:15])([O-:14])=[O:13].[Na+:16].[Na+:17].[Na][Na].[OH:20][CH:21](S([O-])=O)[C:22]([OH:24])=[O:23].OO.[OH-].[Na+]>O.S([O-])([O-])(=O)=O.[Fe+2]>[Na:16][Na:17].[OH:20][CH:21]([S:12]([O-:15])(=[O:14])=[O:13])[C:22]([OH:24])=[O:23] |f:2.3.4,8.9,11.12|

Inputs

Step One
Name
mixture
Quantity
5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Name
2-hydroxy-2-sulphinatoacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)S(=O)[O-]
Name
Quantity
40 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Name
Quantity
50 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Fe+2]
Step Nine
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Ten
Name
glycol-3000
Quantity
210 g
Type
reactant
Smiles
Name
glycol-500
Quantity
23.3 g
Type
reactant
Smiles
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
285 g
Type
solvent
Smiles
O
Step Eleven
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
25.4 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Thirteen
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
1.9 g
Type
reactant
Smiles
SCCC(=O)O
Step Fifteen
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass reactor equipped
CUSTOM
Type
CUSTOM
Details
at 13° C
CUSTOM
Type
CUSTOM
Details
a solids content of 39% was obtained

Outcomes

Product
Name
Type
product
Smiles
[Na][Na]
Name
Type
product
Smiles
OC(C(=O)O)S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.